1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-
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Overview
Description
1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C15H10N2S It is a derivative of benzenedicarbonitrile, where the hydrogen atoms at the 2-position are replaced by a 4-methylphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- typically involves the reaction of 1,4-benzenedicarbonitrile with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzenedicarbonitrile derivatives.
Scientific Research Applications
1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarbonitrile: The parent compound without the thio group.
2-[(4-methylphenyl)thio]-benzonitrile: A similar compound with a single nitrile group.
4-Methylthiophenol: The precursor used in the synthesis of the compound.
Uniqueness
1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- is unique due to the presence of both nitrile and thio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51762-76-6 |
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Molecular Formula |
C15H10N2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C15H10N2S/c1-11-2-6-14(7-3-11)18-15-8-12(9-16)4-5-13(15)10-17/h2-8H,1H3 |
InChI Key |
WJSPKEWAOJHDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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